molecular formula C10H7BrClNO2 B6219330 5-bromoquinoline-2-carboxylic acid hydrochloride CAS No. 2751615-07-1

5-bromoquinoline-2-carboxylic acid hydrochloride

Cat. No.: B6219330
CAS No.: 2751615-07-1
M. Wt: 288.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H6BrNO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 5-bromoquinoline-2-carboxylic acid hydrochloride typically involves several steps. One common method starts with the bromination of quinoline to produce 5-bromoquinoline. This intermediate is then subjected to carboxylation to form 5-bromoquinoline-2-carboxylic acid. The final step involves the conversion of the carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Bromoquinoline-2-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals. Its derivatives have shown potential as antimicrobial and anticancer agents.

    Organic Synthesis: The compound is used in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of other quinoline derivatives.

    Material Science: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.

    Biological Research: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-bromoquinoline-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with DNA to exert their effects. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromoquinoline-2-carboxylic acid hydrochloride can be compared with other quinoline derivatives, such as:

    Quinoline-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloroquinoline-2-carboxylic acid:

    8-Hydroxyquinoline: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.

The presence of the bromine atom in this compound makes it unique, providing specific reactivity that can be exploited in various chemical reactions and applications.

Properties

CAS No.

2751615-07-1

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.